(6-Bromo-4-iodopyridin-2-YL)acetic acid
Description
(6-Bromo-4-iodopyridin-2-YL)acetic acid is a halogenated pyridine derivative featuring a bromine atom at position 6, an iodine atom at position 4, and an acetic acid moiety at position 2 of the pyridine ring. Pyridine derivatives with halogen substituents are critical in medicinal chemistry and materials science due to their tunable electronic properties and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
2-(6-bromo-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
OHQNKCSTMCJCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of (6-Bromo-4-iodopyridin-2-YL)acetic acid may involve large-scale halogenation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
(6-Bromo-4-iodopyridin-2-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of halogenated pyridine derivatives on biological systems.
Mechanism of Action
The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (6-Bromo-4-iodopyridin-2-YL)acetic acid with its closest analogs based on substituent patterns, molecular weights, and structural features (derived from and ):
Key Observations:
Halogen Diversity: The presence of iodine in this compound distinguishes it from bromine-only analogs.
Substituent Positioning: Halogen placement significantly impacts electronic effects.
Molecular Weight: The iodine substituent increases molecular weight by ~47 g/mol compared to bromine analogs (e.g., 216.03 → ~263.03 for the target compound). This could influence crystallization behavior, as noted in SHELX-based structural studies .
Research Findings and Limitations
- Reactivity : Brominated pyridine-acetic acid derivatives are frequently used in pharmaceutical synthesis. For instance, 2-(6-Bromopyridin-2-yl)acetic acid (CAS 1093879-46-9) serves as a precursor in kinase inhibitor development . However, iodinated analogs like the target compound are less studied in the provided evidence, suggesting a gap in documented applications.
- Physical Properties: Acetic acid derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol), as seen in analogs like 2-(5-Bromopyridin-2-yl)acetic acid . The iodine atom in the target compound may reduce solubility due to increased hydrophobicity, though this remains speculative without direct data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
